3-chloro-4-cyclobutylpyridine
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Overview
Description
3-chloro-4-cyclobutylpyridine is an organic compound with the molecular formula C9H10ClN It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a cyclobutyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-cyclobutylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloropyridine with cyclobutyl lithium in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as chlorination, cyclization, and purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-cyclobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-chloro-4-cyclobutylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-cyclobutylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloropyridine
- 3-chloropyridine
- 4-chloropyridine
Comparison
3-chloro-4-cyclobutylpyridine is unique due to the presence of both a chlorine atom and a cyclobutyl group on the pyridine ring. This structural feature distinguishes it from other chloropyridines, which may only have a chlorine atom without additional substituents. The cyclobutyl group can influence the compound’s reactivity and interactions, making it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
2648946-48-7 |
---|---|
Molecular Formula |
C9H10ClN |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
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